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Compound of Interest

Compound Name: Methyl 3-amino-4-chlorobenzoate

Cat. No.: B1330673

An In-Depth Technical Guide to Methyl 3-amino-4-
chlorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-amino-4-
chlorobenzoate, a key chemical intermediate. We will delve into its core molecular
characteristics, synthesis protocols, and critical applications, grounding all information in
authoritative data to support advanced research and development endeavors.

Section 1: Chemical Identity and Molecular
Structure

Methyl 3-amino-4-chlorobenzoate is a substituted aromatic compound belonging to the
aminobenzoate ester family. Its unique arrangement of functional groups—an amine, a chlorine
atom, and a methyl ester on a benzene ring—makes it a versatile building block in organic
synthesis.

IUPAC Name and Core Identifiers

The compound is systematically named methyl 3-amino-4-chlorobenzoate according to
IUPAC nomenclature.[1] Its key identifiers are summarized below for unambiguous reference in
research and procurement.
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Identifier Value Source(s)

methyl 3-amino-4-
IUPAC Name [1]
chlorobenzoate

CAS Number 40872-87-5 [11[2113114]
Molecular Formula CsHsCINO:2 [11[3114]
Molecular Weight 185.61 g/mol [11[3114]

3-Amino-4-chlorobenzoic acid
Synonyms [31[5]
methyl ester

LOCJPOYKBUUVKU-
InChliKey [1]
UHFFFAOYSA-N

Molecular Structure

The structure consists of a central benzene ring. The methyl ester group (-COOCHS3) defines
the parent benzoate structure and is located at position 1. The amino group (-NHz) is at
position 3, and the chlorine atom (-Cl) is at position 4. This specific substitution pattern dictates
its reactivity and utility in further chemical modifications.

Caption: 2D structure of methyl 3-amino-4-chlorobenzoate.

Section 2: Physicochemical & Spectroscopic
Properties

Understanding the physical and spectral characteristics of a compound is fundamental for its
application in experimental settings, including reaction monitoring and quality control.

Physical Properties

Methyl 3-amino-4-chlorobenzoate is typically a solid at room temperature with limited
solubility in water but good solubility in common organic solvents.[2]
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Property Value Source(s)
White to light yellow crystalline

Appearance [2][5]
powder

Melting Point 81-85°C [5]

Boiling Point 292.1 °C at 760 mmHg [2]

Density 1.311 g/cm3 [2]

- Insoluble in water; Soluble in
Solubility [2]

ethanol, dichloromethane

Spectroscopic Profile

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and purity.

Key spectral features are outlined below.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.chembk.com/en/chem/methyl%203-amino-4-chlorobenzoate
https://www.tcichemicals.com/OP/en/p/M1778
https://www.tcichemicals.com/OP/en/p/M1778
https://www.chembk.com/en/chem/methyl%203-amino-4-chlorobenzoate
https://www.chembk.com/en/chem/methyl%203-amino-4-chlorobenzoate
https://www.chembk.com/en/chem/methyl%203-amino-4-chlorobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Technique Key Data /| Peaks Interpretation
Signals corresponding to Confirms the presence and
H NMR aromatic protons, an amine distinct chemical environments
(NH2z) singlet, and a methyl of all proton-containing
(CHs) singlet. functional groups.
Resonances for the carbonyl
carbon of the ester, aromatic Verifies the carbon backbone
13C NMR carbons (with distinct shifts and the presence of the ester

due to substituents), and the

methyl carbon.

functionality.

IR Spectroscopy

Characteristic peaks for N-H
stretching (amine), C=0
stretching (ester), C-ClI
stretching, and aromatic C-H
and C=C bonds.

Identifies the key functional
groups present in the

molecule.

Mass Spectrometry

A molecular ion peak (M™*)
corresponding to the molecular
weight (185.61 g/mol ), along
with characteristic

fragmentation patterns.

Confirms the molecular weight
and provides evidence for the

structural arrangement.

Note: Specific peak shifts and coupling constants can be found in spectral databases such as

ChemicalBook.[6]

Section 3: Synthesis and Mechanism

The most direct and common route for preparing Methyl 3-amino-4-chlorobenzoate is the

esterification of its corresponding carboxylic acid, 3-Amino-4-chlorobenzoic acid.

Primary Synthetic Route: Fischer Esterification

This synthesis is a classic example of Fischer esterification, where the carboxylic acid reacts

with an alcohol (methanol) in the presence of an acid catalyst.
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Acid Catalyst (e.g., H2SOa)

. . Reagents:
Starting Material:
G-Amino-4-ch|orobenzoic AcicD [ Anhydrous Methanol

Reaction Step:
Heat to reflux for 4-6 hours

Reaction complete

Work-up:
1. Cool & Concentrate
2. Neutralize with base
3. Extract with organic solvent

:

Purification:
Dry organic layer
Filter & Evaporate solvent
Recrystallize if needed

Final Product:
Methyl 3-amino-4-chlorobenzoate

Click to download full resolution via product page

Caption: General workflow for the synthesis of Methyl 3-amino-4-chlorobenzoate.

Detailed Experimental Protocol

This protocol is adapted from a standard, high-yield esterification procedure for a structurally
similar compound, providing a reliable method for laboratory synthesis.[7]

Materials:

¢ 3-Amino-4-chlorobenzoic acid
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e Anhydrous Methanol (MeOH)

e Concentrated Sulfuric Acid (H2S0Oa4)

e Saturated Sodium Bicarbonate (NaHCOs3) solution

o Ethyl Acetate (EtOAC)

e Anhydrous Sodium Sulfate (Na2S0Oa4) or Magnesium Sulfate (MgSOa)

» Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

e Reaction Setup: In a round-bottom flask, dissolve 3-Amino-4-chlorobenzoic acid (1
equivalent) in anhydrous methanol (approx. 10-15 mL per gram of acid). Place the flask in an
ice bath to cool.

o Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents)
dropwise to the cooled solution. The addition is exothermic and should be performed with
caution.

+ Reaction: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture
to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the
volume of methanol using a rotary evaporator.

o Neutralization & Extraction: Dilute the residue with water and carefully neutralize the excess
acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
Transfer the mixture to a separatory funnel and extract the product into an organic solvent
such as ethyl acetate (3x volumes).

 Purification: Combine the organic layers and wash with brine. Dry the organic phase over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude
product.
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» Final Purification: The resulting solid can be further purified by recrystallization from a
suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure Methyl
3-amino-4-chlorobenzoate.

Mechanistic Causality

The use of a strong acid catalyst is critical. It protonates the carbonyl oxygen of the carboxylic
acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to
nucleophilic attack by the methanol. The reaction is an equilibrium; therefore, using excess
methanol and removing water as it forms (which is facilitated by the dehydrating nature of
H2S0a4) drives the reaction toward the formation of the ester product.

Section 4: Applications in Research and
Development

The trifunctional nature of Methyl 3-amino-4-chlorobenzoate makes it a valuable intermediate
in several high-value chemical industries.

o Pharmaceutical Synthesis: This compound serves as a crucial starting material or
intermediate in the synthesis of more complex active pharmaceutical ingredients (APIS). The
amino group can be acylated, alkylated, or diazotized, while the ester can be hydrolyzed or
converted to an amide. The chloro-substituent provides a site for nucleophilic aromatic
substitution or cross-coupling reactions. While direct applications are proprietary, the scaffold
is of high interest. For instance, the closely related isomer, 4-amino-3-chloro benzoate ester,
has been used to develop novel derivatives that act as Epidermal Growth Factor Receptor
(EGFR) inhibitors for potential cancer therapies.[8][9][10] This highlights the value of the
amin-chloro-benzoate framework in medicinal chemistry.

o Proteomics Research: The compound is listed as a product for proteomics research, where it
may be used as a building block for creating specific probes, tags, or cross-linking agents for
studying protein interactions and functions.[4]

e Dye and Pigment Industry: Aromatic amines are foundational components in the synthesis of
azo dyes and other pigments.[2] The specific substitution pattern on this molecule can be
used to tune the color and stability of resulting dye molecules.
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Section 5: Safety and Handling

As with any laboratory chemical, proper handling of Methyl 3-amino-4-chlorobenzoate is

essential to ensure personnel safety.

Hazard Identification

The compound is associated with several GHS hazard classifications.[1]

Hazard Class

GHS Statement

Precaution

Skin Corrosion/Irritation

H315: Causes skin irritation

Wear protective gloves and

clothing.

Serious Eye Damage/Irritation

H319: Causes serious eye

irritation

Wear eye and face protection.

Acute Toxicity (Oral, Dermal,

Inhalation)

H302/H312/H332: Harmful if
swallowed, in contact with skin,

or if inhaled

Avoid ingestion, skin contact,

and inhaling dust.

Specific Target Organ Toxicity

H335: May cause respiratory

irritation

Use only in a well-ventilated

area.

Recommended Procedures

e Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical

safety goggles when handling this compound.

» Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials.

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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